Polyoxyethylene sorbitan trioleate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

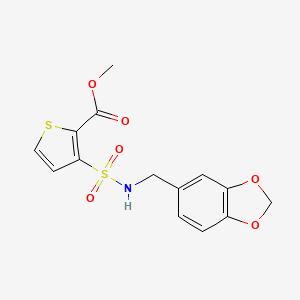

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCLPBLTPXDOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

18.09 [mmHg] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9005-70-3 | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

For Researchers, Scientists, and Drug Development Professionals

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its utility stems from its ability to form and stabilize emulsions, solubilize poorly water-soluble substances, and act as a wetting and dispersing agent.[1][2][3] This guide provides an in-depth overview of its core physicochemical properties, the experimental protocols for their determination, and the structural basis for its function.

Core Physicochemical Properties

Polyoxyethylene sorbitan trioleate is synthesized by the esterification of sorbitol with three molecules of oleic acid, followed by ethoxylation with approximately 20 moles of ethylene (B1197577) oxide.[2][5][6] This structure imparts both hydrophilic (from the polyoxyethylene chains) and lipophilic (from the oleic acid chains) characteristics, making it an effective oil-in-water (O/W) emulsifier.[4][7]

The quantitative physicochemical properties of Polysorbate 85 are summarized in the table below.

| Property | Value |

| Identification | |

| CAS Number | 9005-70-3[1][7][8] |

| Synonyms | Polysorbate 85, Tween 85, PEG-20 Sorbitan Trioleate, Sorbimacrogol Trioleate 300[1][3][8] |

| Molecular Formula | C100H188O28 (Approximate)[1][7][8] |

| Molecular Weight | ~1838.5 g/mol [8] |

| Physical Properties | |

| Appearance | Amber to pale yellow, viscous oily liquid or gel.[1][2][9][10] |

| Odor | Mild, characteristic, and slightly oily.[2][3] |

| Density / Specific Gravity | ~1.00 - 1.05 g/cm³ at 25°C[1][9] |

| Viscosity | ~300 mPa·s at 25°C[11] |

| Flash Point | >149°C (>300°F)[1] |

| Boiling Point | Decomposes before boiling.[1][2] |

| Chemical Properties | |

| HLB Value | 11.0[1][7][9][12] |

| Acid Value | ≤ 2.0 mg KOH/g[11][13][14] |

| Saponification Value | 83 - 98 mg KOH/g[11][14] |

| Hydroxyl Value | 40 - 60 mg KOH/g[14] |

| Water Content (Moisture) | ≤ 3.0%[11][13] |

| pH (5% aqueous solution) | 5.5 - 7.5[10][15] |

| Solubility | |

| Water | Dispersible to soluble.[1][5][7] |

| Organic Solvents | Soluble in ethanol (B145695), methanol, ethyl acetate, and most vegetable and mineral oils; insoluble in acetone (B3395972) and polyethylene (B3416737) glycol.[1][2][3][7] |

Structure-Function Relationship

The emulsifying capability of Polysorbate 85 is a direct consequence of its molecular architecture. The molecule contains a central sorbitan ring, which is hydrophilic. Attached to this are long, lipophilic oleic acid fatty acid chains and hydrophilic polyoxyethylene (POE) chains. This amphipathic nature allows it to position itself at oil-water interfaces, reducing interfacial tension and stabilizing emulsion droplets. The Hydrophilic-Lipophilic Balance (HLB) value of 11.0 quantifies this balance, indicating its suitability as an oil-in-water emulsifier.[1][4][7][12]

Experimental Protocols

The determination of key quality attributes such as Acid, Saponification, and Hydroxyl values is critical for ensuring the purity and performance of Polysorbate 85. These are typically determined by titration.

Determination of Acid Value

The acid value represents the amount of free fatty acids present and is defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the substance.

-

Apparatus: Analytical balance, burette, conical flask.

-

Reagents: Neutralized ethanol (95%), 0.1 M potassium hydroxide (KOH) solution, phenolphthalein (B1677637) indicator solution.

-

Methodology:

-

Accurately weigh approximately 5-10 g of the Polysorbate 85 sample into a conical flask.

-

Add 50 mL of neutralized ethanol and dissolve the sample, warming gently if necessary.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 15-30 seconds.[16]

-

Record the volume of KOH solution used.

-

The Acid Value is calculated using the formula: Acid Value = (V × N × 56.1) / W Where:

-

V = Volume of KOH solution in mL

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH

-

W = Weight of the sample in grams

-

-

Determination of Saponification Value

The saponification value is a measure of the total free and esterified fatty acids, defined as the milligrams of KOH required to saponify one gram of the substance.

-

Apparatus: Analytical balance, reflux condenser, hot plate, burette, round-bottom flask.

-

Reagents: 0.5 M alcoholic KOH solution, 0.5 M hydrochloric acid (HCl) solution, phenolphthalein indicator solution.

-

Methodology:

-

Accurately weigh approximately 2 g of the sample into a 250 mL round-bottom flask.

-

Add 25.0 mL of 0.5 M alcoholic KOH solution.

-

Attach the flask to a reflux condenser and heat the mixture on a hot plate, maintaining boiling for 30-60 minutes to ensure complete saponification.

-

Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.

-

Titrate the excess (unreacted) KOH in the hot solution with standardized 0.5 M HCl until the pink color disappears.

-

Perform a blank determination simultaneously, following the same procedure but without the sample.

-

The Saponification Value is calculated using the formula: Saponification Value = ((B - S) × N × 56.1) / W Where:

-

B = Volume of HCl used for the blank in mL

-

S = Volume of HCl used for the sample in mL

-

N = Normality of the HCl solution

-

56.1 = Molecular weight of KOH

-

W = Weight of the sample in grams

-

-

Determination of Hydroxyl Value

The hydroxyl value is a measure of the concentration of hydroxyl groups, defined as the milligrams of KOH required to neutralize the acid (typically acetic acid) capable of combining by acylation with one gram of the substance.[17][18]

-

Apparatus: Acetylation flask with reflux condenser, water bath, analytical balance, burette.

-

Reagents: Pyridine-acetic anhydride (B1165640) reagent, 0.5 M ethanolic KOH solution, neutralized ethanol, phenolphthalein indicator solution.

-

Methodology: A generalized workflow for this procedure is outlined below.

References

- 1. PEG-20 SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. TWEEN 85 - Polyoxyethylene Sorbitan Trioleate_SORBITAN OLEATE,SPAN 80,SORBITOL,MALTITOL,DEXTROSE,GLUCOSE,MALTOSE,FRUCTOSE FACTORY SHANDONG LUZHOU CHEMICAL TECHNOLOGY CO., LTD. [luzhouchem.com]

- 4. This compound | 9005-70-3 | Benchchem [benchchem.com]

- 5. POLYOXYETHYLENE (20) SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]

- 6. POLYSORBATE 85 - Ataman Kimya [atamanchemicals.com]

- 7. Polysorbate 85, this compound | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]

- 8. Polysorbate 85 - CD Formulation [formulationbio.com]

- 9. irosurfactant.com [irosurfactant.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. Polysorbate 85 | Fisher Scientific [fishersci.ca]

- 12. HLB Calculator - Materials [hlbcalc.com]

- 13. Tween 85 - this compound [mhsurfactants.com]

- 14. Polysorbate 85 (Tween 85, PEG-20 Sorbitan Trioleate) [myskinrecipes.com]

- 15. redox.com [redox.com]

- 16. usp.org [usp.org]

- 17. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]

- 18. digicollections.net [digicollections.net]

An In-Depth Technical Guide to the Structure and Synthesis of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85, is a nonionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic oleate (B1233923) tail, allows it to stabilize oil-in-water emulsions, solubilize poorly water-soluble active pharmaceutical ingredients (APIs), and act as a dispersing agent. This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of Polysorbate 85, including detailed experimental methodologies and relevant quantitative data.

Chemical Structure

Polyoxyethylene sorbitan trioleate is a complex mixture of molecules rather than a single chemical entity. The core structure consists of a sorbitan ring, which is a derivative of sorbitol, esterified with three oleic acid chains. To this lipophilic base, hydrophilic polyoxyethylene (POE) chains are attached. The general structure can be represented as a sorbitan backbone esterified with three oleic acid chains and conjugated with polyoxyethylene groups.[1]

The number "85" in its name indicates that the fatty acid component is oleic acid, and it is a triester. The "polyoxyethylene" part of the name refers to the multiple ethylene (B1197577) oxide units, with the common commercial grade, Polysorbate 85, typically having an average of 20 ethylene oxide units per molecule.[2] Due to the nature of its synthesis, commercial Polysorbate 85 is a heterogeneous mixture containing a distribution of fatty acid esters (mono-, di-, and triesters), different lengths of polyoxyethylene chains, and various isomers of sorbitan.

The molecular formula is often cited as C₁₀₀H₁₈₈O₂₈, though this represents an idealized structure.[2]

Synthesis Pathway

The industrial synthesis of this compound is a two-step process:

-

Esterification: Sorbitol is first dehydrated to form sorbitan (a mixture of cyclic ethers), which is then esterified with oleic acid to produce sorbitan trioleate.

-

Ethoxylation: The resulting sorbitan trioleate is then reacted with ethylene oxide to add the polyoxyethylene chains.

An alternative, though less common, pathway involves the ethoxylation of sorbitan first, followed by esterification with oleic acid.

Below is a graphical representation of the primary synthesis pathway.

Caption: Synthesis pathway of this compound.

Quantitative Data

The following table summarizes key quantitative parameters associated with the synthesis and final product specifications of Polysorbate 85.

| Parameter | Value | Unit | Stage/Specification | Reference(s) |

| Esterification | ||||

| Reaction Temperature | 180 - 250 | °C | Synthesis | |

| Catalyst (Base) | 0.1 - 0.5 | % w/w | Synthesis | |

| Reaction Time | 4 - 8 | hours | Synthesis | |

| Ethoxylation | ||||

| Reaction Temperature | 140 - 190 | °C | Synthesis | [1] |

| Catalyst (Base) | 0.1 - 1.0 | % w/w | Synthesis | |

| Ethylene Oxide | ~20 | moles per mole | Synthesis | |

| Final Product Specs | ||||

| Acid Value | ≤ 2.0 | mg KOH/g | Quality Control | [2] |

| Saponification Value | 83 - 98 | mg KOH/g | Quality Control | [2] |

| Hydroxyl Value | 40 - 60 | mg KOH/g | Quality Control | [2] |

| Moisture Content | ≤ 3.0 | % w/w | Quality Control | [2] |

| Hydrophilic-Lipophilic Balance (HLB) | 11.0 | - | Property | [2] |

Experimental Protocols

Synthesis of Sorbitan Trioleate (Esterification)

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Sorbitan

-

Oleic Acid (technical grade)

-

Sodium hydroxide (B78521) (catalyst)

-

Nitrogen gas supply

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser for water removal.

Procedure:

-

Charge the reaction vessel with sorbitan and oleic acid in a molar ratio of approximately 1:3.

-

Add sodium hydroxide catalyst (0.1-0.5% by weight of the total reactants).

-

Heat the mixture to 180-250°C under a gentle stream of nitrogen to facilitate the removal of water formed during the reaction.

-

Maintain the reaction for 4-8 hours, monitoring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes.

-

Cool the reaction mixture to obtain crude sorbitan trioleate.

Synthesis of this compound (Ethoxylation)

This protocol outlines the subsequent ethoxylation step. Caution: Ethylene oxide is a highly flammable and toxic gas. This reaction should only be performed in a specialized high-pressure reactor by trained personnel.

Materials:

-

Sorbitan trioleate (from the previous step)

-

Ethylene oxide

-

Potassium hydroxide (catalyst)

-

High-pressure reaction vessel (autoclave) with stirring, heating, and cooling capabilities.

Procedure:

-

Charge the autoclave with the crude sorbitan trioleate and potassium hydroxide catalyst (0.1-1.0% by weight).

-

Purge the reactor with nitrogen to remove any air.

-

Heat the mixture to 140-190°C.[1]

-

Introduce a predetermined amount of ethylene oxide (approximately 20 moles per mole of sorbitan trioleate) into the reactor, maintaining the pressure at the desired level.

-

Allow the reaction to proceed until the pressure stabilizes, indicating the consumption of ethylene oxide.

-

Cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.

-

Neutralize the catalyst with an acid (e.g., phosphoric acid or acetic acid).

-

The crude Polysorbate 85 can be further purified by filtration and/or treatment with adsorbents to remove residual catalyst and by-products.

Characterization and Quality Control

The complex nature of Polysorbate 85 necessitates a range of analytical techniques for its characterization and quality control.

Experimental Workflow for Quality Control

Caption: Quality control workflow for Polysorbate 85.

Key Analytical Techniques

-

Titrimetric Methods: Standard wet chemistry techniques are used to determine the acid value (residual free fatty acids), saponification value (total esterified fatty acids), and hydroxyl value (free hydroxyl groups).

-

Gas Chromatography (GC): After saponification and derivatization of the fatty acids, GC is employed to determine the fatty acid composition of the polysorbate, ensuring that oleic acid is the predominant fatty acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is a powerful tool for characterizing the complex mixture of Polysorbate 85. It can provide information on the distribution of mono-, di-, and triesters, as well as the distribution of the polyoxyethylene chain lengths.

-

Spectroscopic Methods: Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of characteristic functional groups (ester, ether, hydroxyl). Nuclear magnetic resonance (NMR) spectroscopy can provide more detailed structural information.

Conclusion

This compound (Polysorbate 85) is a vital excipient in various industries, and a thorough understanding of its structure and synthesis is crucial for its effective application and for ensuring product quality and consistency. The synthesis process, involving esterification and ethoxylation, results in a complex but highly functional mixture of molecules. Rigorous analytical characterization is essential to control the quality and performance of the final product. This guide provides a foundational understanding for researchers and professionals working with this important surfactant.

References

A Technical Guide to the HLB Value of Polysorbate 85 in Emulsion Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Polysorbate 85, a nonionic surfactant, and the critical role its Hydrophile-Lipophile Balance (HLB) value plays in the formulation and stabilization of emulsions. This document outlines its physicochemical properties, theoretical underpinnings, and practical experimental protocols relevant to research, development, and quality control.

Introduction to Polysorbate 85 and the HLB System

Polysorbate 85 (also known as Polyoxyethylene (20) sorbitan (B8754009) trioleate or Tween® 85) is a complex non-ionic surfactant synthesized by the ethoxylation of sorbitan trioleate.[1] It is comprised of a sorbitan esterified with three oleic acid molecules, which forms the lipophilic (oil-loving) tail, and polyethylene (B3416737) glycol (PEG) groups that constitute the hydrophilic (water-loving) head.[1] The "20" in its chemical name denotes the average number of ethylene (B1197577) oxide units in the molecule.[1]

The functional efficacy of surfactants like Polysorbate 85 in creating stable emulsions is quantified by the Hydrophile-Lipophile Balance (HLB) system. Developed by Griffin, this semi-empirical scale from 0 to 20 indicates a surfactant's relative affinity for oil versus water.[2][3] A low HLB value signifies a more lipophilic character, favoring the formation of water-in-oil (W/O) emulsions, while a high HLB value indicates a more hydrophilic character, suitable for oil-in-water (O/W) emulsions.[2]

Polysorbate 85 has a reported HLB value of approximately 11.0 .[4][5][6][7] This places it in the category of O/W emulsifiers, making it effective for dispersing oils in an aqueous continuous phase.[5][7]

Physicochemical and Functional Properties

A clear understanding of Polysorbate 85's properties is essential for its effective application.

Quantitative Data Summary

The key quantitative parameters for Polysorbate 85 are summarized below.

| Property | Value / Description | Reference(s) |

| Chemical Name | Polyoxyethylene (20) sorbitan trioleate | [5] |

| Synonyms | Tween® 85, PEG-20 Sorbitan Trioleate | [7] |

| CAS Number | 9005-70-3 | [5] |

| Molecular Formula | C₁₀₀H₁₈₈O₂₈ | [5][8] |

| HLB Value | 11.0 | [4][5][6][7] |

| Appearance | Pale-yellow to amber oily, viscous liquid | [5][6][7] |

| Solubility | Dispersible in water; Soluble in ethanol, ethyl acetate, acetone, and most mineral and vegetable oils. | [5][7] |

| Acid Value | ≤ 2.0 mg KOH/g | [9] |

| Moisture | ≤ 3.0% | [9] |

The HLB System and Emulsion Type

The HLB system predicts the type of emulsion a surfactant is likely to form. This is often explained by Bancroft's rule, which states that the phase in which the emulsifier is more soluble will become the continuous (external) phase of the emulsion.

| HLB Range | Surfactant Function | Emulsion Type Favored |

| 3 - 6 | Emulsifier | Water-in-Oil (W/O) |

| 7 - 9 | Wetting and Spreading Agent | - |

| 8 - 16 | Emulsifier | Oil-in-Water (O/W) |

| 13 - 16 | Detergent | O/W |

| 16 - 18 | Solubilizer / Hydrotrope | O/W (micellar solutions) |

Source: Adapted from Griffin, 1949 & 1954.[2][3]

With an HLB of 11.0, Polysorbate 85 is an effective O/W emulsifier.[7] It is frequently used in pharmaceuticals, cosmetics, and food products to create stable creams, lotions, and oral suspensions by dispersing an oil phase within an aqueous medium.[1][10] It is also valuable for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[1][11]

Core Experimental Protocols

The following sections detail standardized methodologies for leveraging the HLB system in emulsion development.

Protocol 1: Experimental Determination of the Required HLB (rHLB) of an Oil Phase

To create a stable emulsion, the HLB of the surfactant system must match the "required HLB" (rHLB) of the oil phase.[12][13] This protocol provides a systematic method for determining the rHLB of a novel or complex oil phase.[14][15]

Objective: To identify the optimal HLB value for emulsifying a specific oil or oil blend.

Materials:

-

Oil phase of interest.

-

Distilled or deionized water.

-

A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).

-

A low HLB surfactant of the same chemical family (e.g., Sorbitan Oleate / Span 80, HLB = 4.3).

-

Graduated cylinders or volumetric flasks.

-

Beakers.

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer).

-

Heating plate/stirrer.

Methodology:

-

Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. The HLB of a blend is the weighted average of the individual surfactant HLBs.[13] For example, to create blends of Span 80 (HLB=4.3) and Tween 80 (HLB=15.0):

-

HLB_blend = (Mass_%A * HLB_A) + (Mass%_B * HLB_B)

-

Prepare blends to cover a range (e.g., HLB 6, 8, 10, 12, 14).

-

-

Formulate Trial Emulsions: For each surfactant blend, prepare a test emulsion. A typical starting formulation is 5-10% surfactant, 30-50% oil phase, and the remainder as the aqueous phase.

-

Heat the oil phase and the surfactant blend to 70-75°C in one beaker.

-

Heat the aqueous phase to 70-75°C in a separate beaker.

-

Slowly add the aqueous phase to the oil/surfactant phase while mixing with a high-shear homogenizer.

-

Continue homogenization for 3-5 minutes.

-

Allow the emulsion to cool to room temperature while stirring gently.

-

-

Assess Emulsion Stability: After a set period (e.g., 24 hours), visually inspect the emulsions. Observe for signs of instability such as creaming (rising of droplets), sedimentation, or coalescence (phase separation).[16]

-

Identify rHLB: The rHLB of the oil phase corresponds to the HLB of the surfactant blend that produced the most stable emulsion (i.e., the least separation or creaming).[14][17] Further optimization can be performed by creating blends with narrower HLB increments around this identified value.

Protocol 2: Emulsion Stability Assessment

Once a lead formulation is developed, its long-term stability must be rigorously assessed.

Objective: To quantify the physical stability of an emulsion formulation over time and under stress conditions.

Methodologies:

-

Macroscopic Observation:

-

Store emulsion samples in transparent glass containers at various temperatures (e.g., 4°C, 25°C, 40°C).[16]

-

Visually inspect at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for phase separation, creaming, color change, or microbial growth.

-

-

Accelerated Stability Testing (Centrifugation):

-

Microscopic Analysis & Particle Sizing:

-

Use optical microscopy to observe droplet morphology. Look for signs of flocculation (droplet aggregation) or coalescence (merging of droplets).

-

Employ laser diffraction or dynamic light scattering (DLS) to measure the droplet size distribution over time. A significant increase in the mean particle size indicates instability, often due to coalescence or Ostwald ripening.[19][20]

-

-

Rheological Measurements:

Visualizations of Core Concepts

Diagrams generated using Graphviz provide clear visual representations of key workflows and relationships in emulsion science.

Relationship between Polysorbate 85 structure and O/W emulsion formation.

Workflow for the experimental determination of the Required HLB (rHLB).

Conclusion

Polysorbate 85, with its HLB value of 11.0, is a versatile and effective O/W emulsifier essential in the formulation of a wide array of products across the pharmaceutical, cosmetic, and food industries. A thorough understanding of the HLB system, combined with systematic experimental determination of the required HLB for specific oil phases, is paramount for developing robust, stable, and efficacious emulsion-based delivery systems. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers engaged in the science of emulsion formulation.

References

- 1. POLYSORBATE 85 - Ataman Kimya [atamanchemicals.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. Hydrophilic-lipophilic balance [chemeurope.com]

- 4. HLB Calculator - Materials [hlbcalc.com]

- 5. Polysorbate 85, Polyoxyethylene Sorbitan Trioleate | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]

- 6. irosurfactant.com [irosurfactant.com]

- 7. PEG-20 SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]

- 8. Polysorbate 85 - CD Formulation [formulationbio.com]

- 9. Polysorbate 85 | Fisher Scientific [fishersci.ca]

- 10. essfeed.com [essfeed.com]

- 11. PEG-20 SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. jrhessco.com [jrhessco.com]

- 14. scientificspectator.com [scientificspectator.com]

- 15. mdpi.com [mdpi.com]

- 16. agnopharma.com [agnopharma.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. ulprospector.com [ulprospector.com]

The Core Mechanism of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) as a Nonionic Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Polyoxyethylene Sorbitan (B8754009) Trioleate, commercially known as Polysorbate 85. As a nonionic surfactant, its utility in pharmaceutical, cosmetic, and food industries is predicated on its ability to enable the mixing of otherwise immiscible substances, primarily oil and water. This document elucidates its fundamental physicochemical properties, its role in forming stable emulsions and micelles, and its critical function in advanced drug delivery systems.

Molecular Structure and Physicochemical Properties

Polyoxyethylene sorbitan trioleate is a complex molecule synthesized by the esterification of sorbitol with three molecules of oleic acid and subsequent ethoxylation with approximately 20 moles of ethylene (B1197577) oxide per mole of sorbitol. This structure imparts an amphipathic nature to the molecule, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.

The hydrophilic portion is composed of the polyoxyethylene chains, while the lipophilic part consists of the sorbitan esterified with three oleic acid fatty acid chains. This dual characteristic is the foundation of its surface-active properties.

Quantitative Data Summary

The physicochemical properties of this compound are crucial for its function. The following table summarizes key quantitative data, including the Hydrophile-Lipophile Balance (HLB) value, which indicates the degree of hydrophilicity or lipophilicity of a surfactant. The variation in reported HLB values can be attributed to differences in the purity of the commercial product and the experimental methods used for determination.

| Property | Value | References |

| Hydrophile-Lipophile Balance (HLB) | 11.0 | [1] |

| 13-14 | ||

| 15-16 | ||

| Molecular Formula | C100H188O28 | [2] |

| Molecular Weight | ~1838.5 g/mol | [2] |

| Appearance | Amber, viscous liquid | [3] |

| Solubility | Soluble in water and ethanol | [4] |

| Acid Value | ≤ 2.0 mg KOH/g | [1] |

| Saponification Value | 83-93 mg KOH/g | [1] |

| Hydroxyl Value | 39-52 mg KOH/gram | [1] |

Mechanism of Action as a Nonionic Surfactant

The primary mechanism of action of this compound revolves around its ability to reduce the interfacial tension between oil and water phases. This is achieved through the adsorption of the surfactant molecules at the oil-water interface, leading to the formation of stable emulsions and micelles.

Emulsification

In an oil-in-water (O/W) emulsion, the lipophilic tails of the Polysorbate 85 molecules orient themselves into the oil droplets, while the hydrophilic polyoxyethylene heads remain in the continuous aqueous phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion.

Micelle Formation

Role in Drug Delivery Systems

The unique properties of this compound make it a valuable excipient in various drug delivery systems, significantly enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Enhanced Solubility and Bioavailability

By encapsulating lipophilic drugs within the core of micelles, Polysorbate 85 increases their apparent solubility in aqueous formulations. This is particularly crucial for oral and parenteral drug delivery, where the dissolution of the drug is a rate-limiting step for absorption.

Crossing the Blood-Brain Barrier

A significant application of polysorbates, particularly Polysorbate 80, which is structurally similar to Polysorbate 85, is in facilitating the transport of drugs across the blood-brain barrier (BBB). When nanoparticles carrying a drug are coated with polysorbates, they can mimic low-density lipoproteins (LDL).[6] This "biomimicry" is believed to occur through the adsorption of apolipoprotein E (ApoE) from the bloodstream onto the polysorbate-coated surface.[7][8] The ApoE-coated nanoparticles can then bind to LDL receptors on the brain capillary endothelial cells, triggering receptor-mediated endocytosis and subsequent transport of the drug into the brain.[6][7][9]

Interaction with Cell Membranes and Proteins

Interaction with Cell Membranes

The nonionic nature of this compound generally results in lower toxicity and less membrane disruption compared to ionic surfactants. However, at higher concentrations, it can interact with and be incorporated into the lipid bilayers of cell membranes. This can lead to an increase in membrane fluidity and permeability, which may contribute to enhanced drug absorption. Studies on human skin have shown that Polysorbate 85 can elevate the content of epidermal phospholipids (B1166683) and increase the incorporation of 32P into phospholipids, DNA, and RNA, suggesting an interaction with cellular membranes and metabolic processes.[10]

Protein Stabilization

In biopharmaceutical formulations, polysorbates are widely used to stabilize therapeutic proteins. They prevent protein aggregation and adsorption to surfaces by preferentially adsorbing at interfaces (e.g., air-water, container surface-water), thereby shielding the protein from these destabilizing environments. The interaction between polysorbates and proteins can be studied using techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).[11][12][13] These studies help in understanding the binding affinity, stoichiometry, and the thermodynamic forces driving the interaction, as well as the effect of the surfactant on the thermal stability of the protein.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry (Du Noüy Ring Method)[14]

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Instrumentation: Utilize a surface tensiometer equipped with a platinum Du Noüy ring.

-

Measurement: For each concentration, measure the surface tension of the solution. The ring is submerged into the solution and then slowly pulled through the interface. The force required to detach the ring from the surface is measured and is proportional to the surface tension.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.

Particle Size Analysis of Emulsions

Method: Dynamic Light Scattering (DLS)[15][16][17][18]

-

Sample Preparation: Dilute the emulsion to an appropriate concentration with the continuous phase (e.g., water) to avoid multiple scattering effects.

-

Instrumentation: Use a DLS instrument equipped with a laser, a detector, and a correlator.

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The laser illuminates the sample, and the scattered light from the emulsion droplets is detected at a specific angle (e.g., 90° or 173°). The fluctuations in the scattered light intensity due to the Brownian motion of the droplets are recorded by the correlator.

-

Data Analysis: The instrument's software analyzes the autocorrelation function of the intensity fluctuations to determine the diffusion coefficient of the droplets. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the droplets. The polydispersity index (PDI) is also obtained, which indicates the breadth of the size distribution.

Study of Protein-Surfactant Interactions

Method: Isothermal Titration Calorimetry (ITC)[11][13][19][20][21]

-

Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer. Prepare a solution of this compound in the same buffer. Degas both solutions to prevent bubble formation during the experiment.

-

Instrumentation: Use an isothermal titration calorimeter, which consists of a sample cell and a reference cell, both maintained at a constant temperature.

-

Measurement: Fill the sample cell with the protein solution and the injection syringe with the surfactant solution. The reference cell is filled with the buffer. A series of small aliquots of the surfactant solution are injected into the protein solution. The heat change (either released or absorbed) upon each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of surfactant to protein. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction can be calculated.

Visualizations

References

- 1. parchem.com [parchem.com]

- 2. Polysorbate 85 - CD Formulation [formulationbio.com]

- 3. Polysorbate 85 | Fisher Scientific [fishersci.ca]

- 4. level7chemical.com [level7chemical.com]

- 5. globaljournals.org [globaljournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of polysorbate 85 on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into protein-polysorbate interactions analysed by means of isothermal titration and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adsorption and Aggregation Properties of Some Polysorbates at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Evaluate Polymeric Emulsions via Dynamic Light Scattering [eureka.patsnap.com]

- 16. usp.org [usp.org]

- 17. braveanalytics.eu [braveanalytics.eu]

- 18. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 21. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) in Research Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Polyoxyethylene Sorbitan (B8754009) Trioleate, commercially known as Polysorbate 85 or Tween® 85. This nonionic surfactant is a crucial excipient in a multitude of pharmaceutical and research applications, acting as an emulsifier, solubilizer, and stabilizer. A thorough understanding of its solubility in various solvents is paramount for formulation development, drug delivery system design, and overall research efficacy.

Qualitative Solubility Profile

Polyoxyethylene sorbitan trioleate is an amber, oily, viscous liquid.[1] It is generally characterized as being soluble or dispersible in aqueous solutions and a range of organic solvents. Conversely, it exhibits poor solubility in nonpolar liquids like mineral oil and fatty oils.[2][3] The available data on its solubility is predominantly qualitative, and researchers should consider the information presented in Table 1 as a general guideline. It is important to note that conflicting information exists for certain solvents, such as acetone (B3395972) and vegetable oils, highlighting the necessity for empirical determination for specific applications.[4][5][6]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description |

| Aqueous | Water | Soluble / Dispersible[1][2][4][7][8] |

| Dilute Acids/Alkalis | Soluble[1][7] | |

| Alcohols | Ethanol | Soluble[2][4][6] |

| Methanol | Soluble[2][6] | |

| Esters | Ethyl Acetate | Soluble[4][6] |

| Ketones | Acetone | Soluble[4][5] / Insoluble[1][7] |

| Oils | Mineral Oil | Insoluble / Practically Insoluble[2][3] |

| Vegetable Oil | Soluble[4] / Insoluble[9] | |

| Fatty Oils | Practically Insoluble[2][3] | |

| Glycols | Polyethylene Glycol | Insoluble[1][7] |

Note: Conflicting data exists for solvents marked with an asterisk, emphasizing the need for application-specific experimental verification.

Quantitative Solubility Data

A comprehensive search of publicly available literature and technical datasheets reveals a significant lack of specific quantitative solubility data (e.g., mg/mL, g/100g ) for this compound across a wide range of research solvents. This absence of standardized quantitative information underscores the importance of the experimental protocol provided in the subsequent section. Researchers requiring precise solubility values for their work are strongly encouraged to perform their own quantitative determinations.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol provides a detailed methodology for quantifying the solubility of the viscous liquid, this compound.

1. Materials and Equipment:

-

This compound (Polysorbate 85) of a specified grade.

-

Selected research solvents of high purity.

-

Glass flasks or vials with airtight seals.

-

A calibrated analytical balance.

-

A temperature-controlled orbital shaker or water bath.

-

A centrifuge for phase separation.

-

A validated analytical instrument for quantification (e.g., HPLC-ELSD, UV-Vis Spectrophotometer with a suitable chromophore or derivatization agent).

-

Volumetric flasks and pipettes.

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The viscosity of Polysorbate 85 necessitates careful and accurate transfer.

-

Securely seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the undissolved solute.

-

To ensure complete separation of the undissolved this compound, centrifuge the samples at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each flask.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method. Methods such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or colorimetric assays are often employed for the analysis of polysorbates.[10][11]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/100g .

-

Report the mean solubility and standard deviation from at least three replicate experiments.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical progression of the experimental steps involved in determining the solubility of this compound.

Caption: Workflow for determining the solubility of Polysorbate 85.

This guide provides a foundational understanding of the solubility profile of this compound. Due to the limited availability of quantitative data, the provided experimental protocol serves as a critical tool for researchers to accurately determine solubility in their specific solvent systems, thereby facilitating more robust and reliable formulation and drug development efforts.

References

- 1. irochemical.com [irochemical.com]

- 2. POLYSORBATE 85 - Ataman Kimya [atamanchemicals.com]

- 3. Tween 85 CAS#: 9005-70-3 [m.chemicalbook.com]

- 4. Polysorbate 85, this compound | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]

- 5. organicbentoniteclay.com [organicbentoniteclay.com]

- 6. PEG-20 SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]

- 7. irosurfactant.com [irosurfactant.com]

- 8. POLYSORBATE 85 (TWEEN 85) - Ataman Kimya [atamanchemicals.com]

- 9. level7chemical.com [level7chemical.com]

- 10. researchgate.net [researchgate.net]

- 11. finechem-mirea.ru [finechem-mirea.ru]

The Role of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) as an Emulsifier in Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85 or Tween 85, is a non-ionic surfactant and emulsifier extensively utilized across various scientific disciplines, including pharmaceuticals, biotechnology, and cosmetics. Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic oleic acid tail, enables it to reduce interfacial tension between immiscible liquids, thereby facilitating the formation and stabilization of emulsions. This technical guide provides an in-depth overview of Polysorbate 85's function as an emulsifier in research settings, focusing on its physicochemical properties, mechanism of action, and applications in drug delivery, biopharmaceutical formulation, and cell culture.

Physicochemical Properties

The emulsifying capacity and application of Polysorbate 85 are dictated by its key physicochemical properties. These quantitative parameters are crucial for researchers when developing and optimizing formulations.

| Property | Value(s) | Source(s) |

| Hydrophilic-Lipophilic Balance (HLB) | 11.0 | [1][2][3] |

| 13-14 | [4] | |

| 15-16 | [4] | |

| Critical Micelle Concentration (CMC) | Not available in the reviewed literature. One study involving mixed micelles with SDS did not provide the CMC for pure Polysorbate 85.[3] | |

| Molecular Formula | C₁₀₀H₁₈₈O₂₈ | [2][5] |

| Appearance | Pale-yellow to orange oily liquid | [2][5] |

| Solubility | Dispersible in water; soluble in ethanol, ethyl acetate, and methanol; insoluble in mineral oil.[4][5] |

Note on HLB Value: The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to select emulsifiers. An HLB value of 11.0 suggests that Polysorbate 85 is suitable for forming oil-in-water (o/w) emulsions.[1][2][3] The range of reported values may be due to variations in the degree of ethoxylation and fatty acid composition in commercial preparations.

Note on CMC Value: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. While a specific CMC value for Polysorbate 85 was not found in the reviewed literature, the CMC for other polysorbates, such as Polysorbate 80 (monooleate), is approximately 0.012 mM. It is expected that the CMC of Polysorbate 85 (trioleate) would be in a similar low millimolar range due to its structural similarity.

Mechanism of Action as an Emulsifier

Polysorbate 85's primary role as an emulsifier is to stabilize oil-in-water (o/w) emulsions. Its mechanism of action involves the following key steps:

-

Adsorption at the Oil-Water Interface: Due to its amphipathic nature, Polysorbate 85 molecules preferentially migrate to the interface between the oil and water phases.

-

Reduction of Interfacial Tension: The presence of the surfactant at the interface lowers the energy required to create new oil droplets in the water phase, facilitating emulsification.

-

Formation of a Protective Barrier: The hydrophilic polyoxyethylene chains orient towards the aqueous phase, while the lipophilic oleate (B1233923) tails anchor in the oil droplet. This creates a steric barrier around the oil droplets, preventing them from coalescing.

This stabilization mechanism is crucial for maintaining the homogeneity and extending the shelf-life of emulsified formulations.

Mechanism of Emulsification by Polysorbate 85.

Research Applications

Drug Delivery Systems

Polysorbate 85 plays a pivotal role in the development of various drug delivery systems, particularly for poorly water-soluble drugs.

-

Nanoemulsions and Microemulsions: It is a key component in the formation of stable nanoemulsions and microemulsions, which can enhance the oral bioavailability and parenteral delivery of lipophilic active pharmaceutical ingredients (APIs). These formulations provide a larger surface area for drug absorption.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, Polysorbate 85 is part of an isotropic mixture of oils, surfactants, and cosolvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification enhances drug solubilization and absorption.

-

Liposomes and Niosomes: It can be incorporated into the formulation of liposomes and niosomes to improve their stability and modify their surface properties for targeted drug delivery.

-

Overcoming P-glycoprotein (P-gp) Efflux: Polysorbates have been shown to inhibit the P-glycoprotein efflux pump, a key mechanism of multidrug resistance in cancer cells and a barrier to drug delivery to the brain. By inhibiting P-gp, Polysorbate 85 can increase the intracellular concentration and efficacy of certain drugs.

Polysorbate 85 Mediated Inhibition of P-glycoprotein.

Biopharmaceutical Formulations

The stability of protein-based therapeutics, such as monoclonal antibodies and vaccines, is a critical concern. Polysorbate 85 is used as an excipient to prevent protein aggregation and denaturation. It achieves this by:

-

Preventing Interfacial Adsorption: Proteins tend to adsorb and unfold at air-water and solid-water interfaces. Polysorbate 85 competitively adsorbs to these interfaces, preventing protein interaction and subsequent aggregation.

-

Stabilizing Protein Conformation: It can interact with the hydrophobic regions of proteins, preventing protein-protein interactions that can lead to aggregation.

Vaccine Adjuvants

Oil-in-water emulsions are effective vaccine adjuvants that enhance the immune response to antigens. Polysorbate 85 is used in combination with other surfactants like Span 85 (sorbitan trioleate) to formulate stable squalene-based oil-in-water emulsion adjuvants.[6] These adjuvants help to create a depot effect at the injection site and stimulate the recruitment of immune cells.

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing a simple oil-in-water emulsion using Polysorbate 85. The specific ratios of oil, water, and emulsifier may need to be optimized depending on the desired properties of the emulsion.

Materials:

-

Oil Phase (e.g., mineral oil, vegetable oil)

-

Aqueous Phase (e.g., purified water, buffer)

-

Polysorbate 85

-

High-shear homogenizer or sonicator

Methodology:

-

Phase Preparation:

-

Prepare the oil phase by weighing the desired amount of oil.

-

Prepare the aqueous phase by dissolving Polysorbate 85 in the desired amount of water or buffer. The concentration of Polysorbate 85 typically ranges from 0.1% to 5% (w/v).

-

-

Heating (Optional but Recommended): Heat both the oil and aqueous phases separately to the same temperature (e.g., 60-70 °C). This can help to lower the viscosity and facilitate emulsification.

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer or sonicator.

-

Continue homogenization for a specified period (e.g., 5-15 minutes) until a uniform, milky-white emulsion is formed. The energy and duration of homogenization will influence the droplet size.

-

-

Cooling: If the phases were heated, allow the emulsion to cool to room temperature while stirring gently.

-

Characterization: Analyze the resulting emulsion for its physical properties.

Workflow for O/W Emulsion Preparation.

Characterization of Emulsions

The physical stability and performance of an emulsion are determined by several key parameters.

| Characterization Technique | Parameter Measured | Description |

| Dynamic Light Scattering (DLS) | Droplet Size and Polydispersity Index (PDI) | Measures the size distribution of the oil droplets. A narrow size distribution (low PDI) is desirable for stability. |

| Zeta Potential Analysis | Zeta Potential | Measures the surface charge of the droplets. A higher absolute zeta potential indicates greater electrostatic repulsion between droplets, leading to better stability. |

| Microscopy (Optical or Electron) | Droplet Morphology | Visualizes the shape and uniformity of the oil droplets. |

| Rheology | Viscosity | Measures the flow behavior of the emulsion, which is important for its application and stability. |

| Stability Studies | Creaming, Coalescence, Phase Separation | The emulsion is stored under different conditions (e.g., temperature, centrifugation) to assess its long-term stability. |

Conclusion

Polyoxyethylene sorbitan trioleate (Polysorbate 85) is a versatile and effective emulsifier with broad applications in research and development. Its ability to form stable oil-in-water emulsions makes it an invaluable tool in the formulation of drug delivery systems, biopharmaceuticals, and vaccines. A thorough understanding of its physicochemical properties and mechanism of action is essential for researchers to effectively utilize this excipient in their work. The provided experimental protocols offer a starting point for the development and characterization of Polysorbate 85-stabilized emulsions for various research applications.

References

- 1. globaljournals.org [globaljournals.org]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. POLYOXYETHYLENE (20) SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]

- 5. Polysorbate 85, this compound | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

An In-depth Technical Guide to Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85 or Tween 85, is a non-ionic surfactant and emulsifier extensively utilized across various scientific and industrial sectors, including biochemical research, drug development, cosmetics, and food technology.[1][2][3] Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic oleate (B1233923) tail, allows it to effectively reduce surface tension at oil-water interfaces, making it an invaluable tool for solubilizing poorly water-soluble compounds, stabilizing emulsions, and enhancing the bioavailability of active pharmaceutical ingredients (APIs).[4][5][6] This technical guide provides a comprehensive overview of the core properties, applications, and relevant experimental considerations of Polysorbate 85 for professionals in biochemical and pharmaceutical research.

Core Properties of Polyoxyethylene Sorbitan Trioleate

Polysorbate 85 is synthesized by the ethoxylation of sorbitan trioleate, a derivative of sorbitol and oleic acid.[7] The "polyoxyethylene" designation refers to the polymer chains of ethylene (B1197577) oxide that are added to the sorbitan molecule, imparting its hydrophilic characteristics. The number "85" in its name is indicative of the type of fatty acid ester, in this case, trioleate.

Physicochemical Data

A summary of the key quantitative properties of Polysorbate 85 is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C100H188O28 | [8][9] |

| Molecular Weight | ~1838.5 g/mol | [8] |

| Hydrophilic-Lipophilic Balance (HLB) | ~11.0 - 15.0 | [2][9] |

| Appearance | Amber-colored, viscous oily liquid | [4][8] |

| Solubility | Soluble in ethanol, ethyl acetate, acetone, and most mineral and vegetable oils; dispersible in water. | [4][9] |

| Density | ~1.00 - 1.05 g/mL | [2] |

| Critical Micelle Concentration (CMC) | While specific data for Polysorbate 85 is limited, the CMC for the structurally similar Polysorbate 80 is reported as 0.012 mM in pure water. | [10] |

Applications in Biochemical Research and Drug Development

The unique properties of Polysorbate 85 make it a versatile excipient in a multitude of research and development applications.

Drug Delivery Systems

A primary application of Polysorbate 85 is in the formulation of various drug delivery systems to enhance the solubility and bioavailability of lipophilic drugs.[5][11] It is a key component in the formation of:

-

Micelles and Nanoemulsions: Above its critical micelle concentration (CMC), Polysorbate 85 self-assembles into micelles, which can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[11]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants like Polysorbate 85, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[5][12]

-

Liposomes and Nanoparticles: Polysorbate 85 can be used as a stabilizing agent in the preparation of liposomes and other nanoparticles, preventing their aggregation and improving their pharmacokinetic profiles.

Topical and Transdermal Formulations

In skincare and transdermal drug delivery, Polysorbate 85 acts as an emulsifier to create stable creams and lotions by blending oil and water phases.[6][7] Its surfactant properties can also enhance the penetration of active ingredients through the skin.[13] Studies have shown that topical application of a 10% Polysorbate 85 formulation can increase the incorporation of phospholipids (B1166683) in the epidermis.[13]

Cell Culture and In Vitro Assays

While less common than Polysorbates 20 and 80, Polysorbate 85 can be used in cell culture media to aid in the solubilization of certain compounds. However, it is crucial to note that at higher concentrations, polysorbates can exhibit cytotoxicity and affect cell membrane permeability.[14]

Experimental Protocols

The following are generalized protocols that illustrate the use of Polysorbate 85 in common biochemical research applications. Researchers should optimize these protocols for their specific needs.

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the formulation of a basic SEDDS for a poorly water-soluble drug.

Materials:

-

Poorly water-soluble drug

-

Oil phase (e.g., medium-chain triglycerides, olive oil)

-

Polysorbate 85 (Surfactant)

-

Cosurfactant (e.g., Transcutol®, PEG 400)

-

Glass vials

-

Magnetic stirrer and stir bar

-

Water bath

Methodology:

-

Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and cosurfactants to select the most suitable components.

-

Formulation:

-

Accurately weigh the selected oil, Polysorbate 85, and cosurfactant into a glass vial in various ratios.

-

Heat the mixture in a water bath to 40-60°C to ensure homogeneity.

-

Add the pre-weighed drug to the mixture and stir until it is completely dissolved.

-

-

Self-Emulsification Assessment:

-

Add a small volume (e.g., 1 mL) of the formulated SEDDS to a larger volume of distilled water (e.g., 250 mL) with gentle agitation.

-

Observe the formation of the emulsion. A successful SEDDS will form a clear or slightly opalescent microemulsion rapidly.

-

-

Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

Formulation of a Topical Cream

This protocol provides a basic method for preparing an oil-in-water (O/W) topical cream.

Materials:

-

Oil phase:

-

Lipophilic active ingredient

-

Emollients (e.g., mineral oil, cetyl alcohol)

-

Polysorbate 85 (Emulsifier)

-

-

Aqueous phase:

-

Purified water

-

Humectant (e.g., glycerin)

-

Preservative

-

-

Heating and stirring equipment (e.g., homogenizer)

Methodology:

-

Preparation of Phases:

-

In a suitable vessel, combine the components of the oil phase and heat to 70-75°C with stirring until all components are melted and uniform.

-

In a separate vessel, combine the components of the aqueous phase and heat to 70-75°C with stirring.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase with continuous homogenization.

-

Continue homogenization for a specified time to ensure the formation of a stable emulsion.

-

-

Cooling and Finalization:

-

Cool the emulsion slowly while stirring gently.

-

Once the cream has cooled to room temperature, it can be packaged into appropriate containers.

-

Visualizations

Logical Workflow for Polysorbate 85 in Drug Delivery Research

Caption: A logical workflow for utilizing Polysorbate 85 in drug delivery research.

Applications of Polysorbate 85 in Biochemical Formulations

Caption: Overview of Polysorbate 85 applications.

Safety and Toxicological Profile

Polysorbate 85 is generally considered safe and is approved for use in food, cosmetics, and pharmaceutical products by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[15][16] The World Health Organization has established an acceptable daily intake for total polysorbates of up to 25 mg per kilogram of body weight.[8] However, like all surfactants, it can cause skin and eye irritation at high concentrations.[16] In biochemical research, particularly in cell-based assays, it is imperative to determine the cytotoxic concentration of Polysorbate 85 for the specific cell line being used to avoid confounding results.

Conclusion

This compound (Polysorbate 85) is a highly effective and versatile non-ionic surfactant with broad applications in biochemical research and pharmaceutical development. Its ability to emulsify, solubilize, and stabilize formulations makes it an essential tool for overcoming the challenges associated with poorly water-soluble compounds. A thorough understanding of its properties and careful consideration of its concentration in experimental systems are crucial for its successful and reliable application. This guide provides a foundational understanding to aid researchers in harnessing the full potential of Polysorbate 85 in their work.

References

- 1. ewg.org [ewg.org]

- 2. atamankimya.com [atamankimya.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. POLYOXYETHYLENE (20) SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]

- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. skinarsenal.com [skinarsenal.com]

- 7. POLYSORBATE 85 - Ataman Kimya [atamanchemicals.com]

- 8. Polysorbate 85 - CD Formulation [formulationbio.com]

- 9. Polysorbate 85, this compound | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]

- 10. Polysorbate 80 - Wikipedia [en.wikipedia.org]

- 11. Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy [mdpi.com]

- 12. Effect of different polysorbates on development of self-microemulsifying drug delivery systems using medium chain lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of polysorbate 85 on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cosmeticsinfo.org [cosmeticsinfo.org]

- 16. redox.com [redox.com]

A Comprehensive Technical Guide to Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with in-depth information on Polyoxyethylene Sorbitan (B8754009) Trioleate, commonly known as Polysorbate 85. This document outlines its core physicochemical properties, including its CAS number and molecular weight, and delves into its applications in experimental research, particularly within pharmaceutical formulations.

Core Physicochemical Data

Polyoxyethylene sorbitan trioleate is a nonionic surfactant and emulsifier widely used in various scientific and industrial applications. Its physical and chemical properties are crucial for its function in experimental settings.

| Property | Value |

| CAS Number | 9005-70-3 |

| Synonyms | Polysorbate 85, Tween® 85, Polyoxyethylene (20) sorbitan trioleate |

| Molecular Formula | C₁₀₀H₁₈₈O₂₈ (approximate) |

| Molecular Weight | The molecular weight of this compound is variable as it is a polymer. The approximate molecular weight is often cited as around 1838.5 g/mol , corresponding to a structure with approximately 20 ethylene (B1197577) oxide units per molecule of sorbitan trioleate.[1] However, the exact molecular weight can vary between batches and manufacturers due to the polydispersity of the ethoxylation process. |

| Appearance | Amber-colored, oily, viscous liquid.[1] |

| Solubility | Soluble in ethanol, ethyl acetate, and acetone; dispersible in water.[2] |

| HLB Value | Approximately 11.0, making it an effective oil-in-water emulsifier.[2] |

Synthesis and Chemical Structure

This compound is synthesized in a two-step process. First, sorbitol is dehydrated to form sorbitan. Subsequently, the sorbitan is esterified with three molecules of oleic acid to form sorbitan trioleate. This intermediate is then reacted with ethylene oxide in a process called ethoxylation. The "polyoxyethylene" part of the name refers to the polymer chains of ethylene oxide that are added, and the number "20" in "Polyoxyethylene (20) sorbitan trioleate" indicates the average number of oxyethylene units in the molecule.[3] This process results in a complex mixture of molecules with varying lengths of the polyoxyethylene chains, which accounts for the variability in its molecular weight.

Experimental Protocol: Preparation of a Nanoemulsion for Enhanced Drug Delivery

This protocol details a common application of this compound in the preparation of an oil-in-water (O/W) nanoemulsion for the delivery of a poorly water-soluble drug.

Objective: To formulate a stable nanoemulsion containing a model hydrophobic drug using this compound as the primary surfactant.

Materials:

-

This compound (Polysorbate 85)

-

A suitable oil phase (e.g., medium-chain triglycerides, oleic acid)

-

A model hydrophobic drug

-

Purified water

-

Co-surfactant (optional, e.g., ethanol, propylene (B89431) glycol)

-

High-shear homogenizer or ultrasonicator

Methodology:

-

Preparation of the Oil Phase:

-

Dissolve the accurately weighed model hydrophobic drug in the selected oil phase.

-

Gently heat the mixture to a temperature slightly above the melting point of the drug to ensure complete dissolution.

-

Add the calculated amount of this compound to the oil phase. If a co-surfactant is used, it should also be added at this stage.

-

Stir the mixture until a homogenous oil phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Heat the purified water to the same temperature as the oil phase.

-

-

Formation of the Pre-emulsion:

-

Gradually add the aqueous phase to the oil phase while stirring at a moderate speed using a magnetic stirrer.

-

Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

-

-

Nanoemulsification:

-

Subject the pre-emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator.

-

High-Shear Homogenization: Process the pre-emulsion at a high speed (e.g., 10,000-20,000 rpm) for a sufficient duration (e.g., 5-15 minutes) to achieve the desired droplet size.

-

Ultrasonication: Immerse the probe of the ultrasonicator into the pre-emulsion and sonicate at a specific amplitude and duration. The parameters should be optimized for the specific formulation.

-

-

Characterization of the Nanoemulsion:

-

Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

-

Zeta Potential: Determine the surface charge and stability of the nanoemulsion.

-

Morphology: Visualize the droplets using transmission electron microscopy (TEM).

-

Entrapment Efficiency: Quantify the amount of drug successfully encapsulated within the nanoemulsion droplets.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a nanoemulsion using this compound.

Role in Drug Delivery and Bioavailability Enhancement

This compound is a valuable excipient in pharmaceutical sciences, primarily for its ability to enhance the oral bioavailability of poorly water-soluble drugs.[4] Its mechanism of action involves several key aspects:

-

Solubilization: It can form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[5]

-

Emulsification: As a surfactant, it stabilizes oil-in-water emulsions, which can be used as drug delivery systems.

-

Inhibition of P-glycoprotein: Some studies suggest that polysorbates can inhibit the efflux pump P-glycoprotein (P-gp) in the intestinal wall. P-gp is responsible for pumping certain drugs out of cells, and its inhibition can lead to increased intracellular drug concentration and enhanced absorption.[6]

Biocompatibility and Safety Considerations

This compound is generally considered safe for use in pharmaceutical formulations and is approved by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for use as a food additive.[5] However, like all surfactants, it can exhibit some level of biological interaction. At high concentrations, it has been shown to cause cytotoxicity in cell culture studies.[7] One study on human skin indicated that a 10% preparation of polysorbate 85 caused minor erythema in some individuals and led to an increase in epidermal phospholipids.[8] Therefore, its concentration in formulations must be carefully optimized to ensure both efficacy and safety.

Conclusion

This compound (Polysorbate 85) is a versatile and widely used excipient in research and drug development. Its well-characterized physicochemical properties and its role in enhancing the bioavailability of challenging drug compounds make it an invaluable tool for formulation scientists. Understanding its synthesis, properties, and appropriate application through established protocols is essential for its effective and safe use in the laboratory and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Polysorbate in biopharmaceuticals—an overview including in vivo fate and safety perspective [ouci.dntb.gov.ua]

- 3. atamankimya.com [atamankimya.com]

- 4. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of polysorbate 85 on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Formulating Polysorbate 85-Based Microemulsions for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.[1] They have garnered significant interest as drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs, ease of preparation, and long-term stability.[2][3] Polysorbate 85, a nonionic surfactant, is a valuable excipient in the formulation of microemulsions for pharmaceutical applications. This document provides a detailed protocol for the formulation and characterization of Polysorbate 85-based microemulsions for drug delivery.

Materials and Equipment

Materials:

-

Oil Phase: Isopropyl myristate (IPM), Oleic acid, or other suitable pharmaceutical-grade oil.

-

Surfactant: Polysorbate 85 (Tween® 85).

-